molecular formula C11H7BrN2O2 B8374142 methyl 7-bromo-5-cyano-1H-indole-2-carboxylate

methyl 7-bromo-5-cyano-1H-indole-2-carboxylate

Cat. No.: B8374142
M. Wt: 279.09 g/mol
InChI Key: OVIJARQHURBSOI-UHFFFAOYSA-N
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Description

Methyl 7-bromo-5-cyano-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H7BrN2O2 and its molecular weight is 279.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

methyl 7-bromo-5-cyano-1H-indole-2-carboxylate

InChI

InChI=1S/C11H7BrN2O2/c1-16-11(15)9-4-7-2-6(5-13)3-8(12)10(7)14-9/h2-4,14H,1H3

InChI Key

OVIJARQHURBSOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC(=C2)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7-bromo-2-formyl-1H-indole-5-carbonitrile (0.17 g, 683 μmol) in MeOH (6.03 ml) was added sodium cyanide (167 mg, 3.41 mmol) and manganese dioxide (297 mg, 3.41 mmol) and the reaction mixture was allowed to stir for 17 h at room temperature. The mixture was evaporated, water (20 ml) was added and the mixture was extracted with ethyl acetate (2×15 ml). The combined organic layers were washed with brine, dried (MgSO4) and evaporated. The crude product (0.11 g) was further purified by flash chromatography on silica gel (heptane/ethyl acetate 0-20%) to yield methyl 7-bromo-5-cyano-1H-indole-2-carboxylate (0.105 g, 55%) as an orange solid, MS (ISN) m/z=279.3 [(M−H)+], mp 248° C.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
6.03 mL
Type
reactant
Reaction Step One
Quantity
297 mg
Type
catalyst
Reaction Step One

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